![molecular formula C19H15ClN2O B2845819 2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone CAS No. 1164459-12-4](/img/structure/B2845819.png)
2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone
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Overview
Description
The compound “2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a type of nitrogen-containing heterocycle. The molecule also has a styryl group (a derivative of styrene) and a 2-chlorobenzyl group attached to it .
Molecular Structure Analysis
The exact molecular structure would require experimental determination, such as X-ray crystallography . The molecule likely has regions of aromaticity (in the pyridazinone and styryl parts), and the chlorobenzyl group might add some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl chloride part of the molecule might undergo nucleophilic substitution reactions . The styryl part could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a chlorobenzyl group might make the compound somewhat polar .Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone exhibits promising properties for drug development:
- Anticancer Activity : Research suggests that this compound may inhibit cancer cell growth by interfering with specific cellular pathways. Further studies are needed to explore its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound’s structure indicates possible anti-inflammatory activity. Investigating its interactions with inflammatory mediators could lead to novel drug candidates .
Organic Synthesis and Intermediates
2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone serves as an intermediate in various chemical processes:
- Synthetic Building Block : Chemists use it to construct more complex molecules due to its versatile reactivity. For instance, it participates in Suzuki-Miyaura cross-coupling reactions .
- Functional Group Transformations : Researchers explore its potential in creating diverse functional groups, such as halogenation or alkylation reactions .
Dye Chemistry
The compound finds applications in dye synthesis:
- Chromophore Design : Its aromatic system and substituents make it suitable for designing dyes with specific colors and properties. Researchers investigate its role in developing new chromophores .
Materials Science
2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone contributes to material development:
- Optoelectronic Materials : Its π-conjugated structure suggests potential as a component in organic light-emitting diodes (OLEDs) or photovoltaic devices .
- Liquid Crystals : Researchers explore its mesomorphic behavior for liquid crystal applications .
Biological Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-13H,14H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYAVFIIOQNJU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone |
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